Cas no 16716-13-5 (1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl)
16716-13-5 structure
Product Name:1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl
1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl Chemical and Physical Properties
Names and Identifiers
-
- 1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl
- 1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl(9CI)
- M-QUINQUEPHENYL
- m-Quinquephenyl Solution
- m-Quinquiphenyl
- m-Quinquiphenylneat
- 1,1':3',1'':3'',1''':3''',1''''-Quinquebenzene
- NSC 90722
- NCIOpen2_009823
- MFCD00046058
- NSC-90722
- DTXSID20168237
- XQCZQOSQCGDDPQ-UHFFFAOYSA-N
- 1,1'':3'',1''':3''',1''''-Quinquephenyl
- 3-{[1,1'-BIPHENYL]-3-YL}-3'-PHENYL-1,1'-BIPHENYL
- EINECS 240-774-9
- 26PYG9C635
- NSC90722
- M-TERPHENYL, 3,3''-DIPHENYL-
- FT-0637406
- UNII-26PYG9C635
- 16716-13-5
- NS00052014
- 1,3-bis(3-phenylphenyl)benzene
-
- Inchi: 1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H
- InChI Key: XQCZQOSQCGDDPQ-UHFFFAOYSA-N
- SMILES: C1(C=CC=C(C=1)C1C=CC=C(C2C=CC=CC=2)C=1)C1C=CC=C(C2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 382.17200
- Monoisotopic Mass: 382.172
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 8.4
Experimental Properties
- Density: 1.091
- Boiling Point: 567.7°Cat760mmHg
- Flash Point: 296.7°C
- Refractive Index: 1.629
- PSA: 0.00000
- LogP: 8.35460
1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA89471-10mg |
1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl |
16716-13-5 | 99.00% | 10mg |
$223.00 | 2024-01-03 |
1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl Related Literature
-
Wei Jiang,Lian Duan,Juan Qiao,Deqiang Zhang,Guifang Dong,Liduo Wang,Yong Qiu J. Mater. Chem. 2010 20 6131
-
2. Embedding a boroxazine ring into a nanographene scaffold by a concise bottom-up synthetic strategyMichael Fingerle,Holger F. Bettinger Chem. Commun. 2020 56 3847
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Alejandro Lorente,Patrick Pingel,Hartmut Krüger,Silvia Janietz J. Mater. Chem. C 2017 5 10660
-
Yasuhiko Shirota J. Mater. Chem. 2005 15 75
-
5. The preferred U-conformation of m-quinquephenyl. An X-ray crystal structure determination and molecular mechanics studyPeter W. Rabideau,Andrzej Sygula,Raj K. Dhar,Frank R. Fronczek J. Chem. Soc. Chem. Commun. 1993 1795
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